molecular formula C7H7Br2NO2 B580082 3,5-Dibromo-2,6-dimethoxypyridine CAS No. 16727-44-9

3,5-Dibromo-2,6-dimethoxypyridine

Cat. No.: B580082
CAS No.: 16727-44-9
M. Wt: 296.946
InChI Key: SQWUBNSHUMRETN-UHFFFAOYSA-N
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Description

3,5-Dibromo-2,6-dimethoxypyridine is a heterocyclic organic compound with the molecular formula C7H7Br2NO2. It is a derivative of pyridine, characterized by the presence of two bromine atoms and two methoxy groups attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2,6-dimethoxypyridine typically involves the bromination of 2,6-dimethoxypyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2,6-dimethoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, biaryl compounds, and other heterocyclic derivatives, depending on the specific reaction and conditions employed .

Scientific Research Applications

3,5-Dibromo-2,6-dimethoxypyridine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of advanced materials, including polymers and catalysts

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2,6-dimethoxypyridine involves its interaction with various molecular targets and pathways. The bromine atoms and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Its interactions with biological targets are still under investigation, with studies focusing on its potential to inhibit specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-3,5-dimethoxypyridine
  • 3,5-Dibromo-2,6-dimethylpyridine
  • 3,5-Dibromo-2,6-dihydroxypyridine

Uniqueness

3,5-Dibromo-2,6-dimethoxypyridine is unique due to the specific positioning of its bromine and methoxy groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

3,5-dibromo-2,6-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO2/c1-11-6-4(8)3-5(9)7(10-6)12-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWUBNSHUMRETN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=N1)OC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654774
Record name 3,5-Dibromo-2,6-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16727-44-9
Record name 3,5-Dibromo-2,6-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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